5-メトキシ-3-メチル-ベンゾフラン-2-カルボン酸

説明

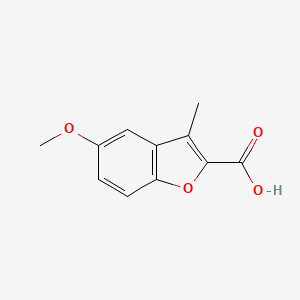

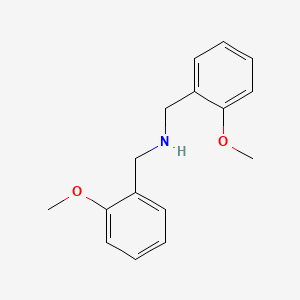

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 206.2 .

Synthesis Analysis

The synthesis of benzofuran derivatives like 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid often involves palladium-catalyzed cross-coupling reactions . For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes a reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Molecular Structure Analysis

The IUPAC name for this compound is 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid . The InChI code is 1S/C11H10O4/c1-6-8-5-7 (14-2)3-4-9 (8)15-10 (6)11 (12)13/h3-5H,1-2H3, (H,12,13) .Chemical Reactions Analysis

Benzofuran derivatives, including 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid, can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

The physical form of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is solid . It should be stored at room temperature .科学的研究の応用

抗癌活性

ベンゾフラン誘導体は、顕著な抗癌活性を有することが示されています。 例えば、特定の置換ベンゾフランは、白血病、非小細胞肺癌、結腸癌、CNS癌、メラノーマ、卵巣癌を含むさまざまな癌細胞株に対して細胞増殖阻害効果を示しました .

抗ウイルス活性

一部のベンゾフラン化合物は、特定のウイルス株に対して抗ウイルス効果を示します。 例えば、ユーパトリウム・アデノフォルムに見られるベンゾフラン誘導体は、RSV LONG株とA2株に対して抗ウイルス活性を示しました .

マトリックスメタロプロテアーゼ阻害剤

ベンゾフラン系酸は、マトリックスメタロプロテアーゼ(MMP)阻害剤の調製に使用されており、これは変形性関節症などの状態の潜在的な治療法です .

パラジウム触媒クロスカップリング反応

ベンゾフランカルボン酸は、パラジウム触媒クロスカップリング反応を受けてビアリール化合物を形成することができ、これはさまざまな化学合成において重要です .

医薬品用途

ベンゾフラン化合物は、アミオダロンやベルガプテンなどの薬剤を含む、幅広い医薬品用途で知られています .

抗菌剤

将来の方向性

作用機序

Target of Action

The primary targets of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid are currently unknown. The compound belongs to the benzofuran family, which has been shown to have a broad range of biological activities . .

Mode of Action

Benzofuran derivatives, in general, have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The exact mechanism by which these effects are achieved is likely dependent on the specific structure and functional groups present in the benzofuran derivative.

Biochemical Pathways

Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells

Result of Action

Some benzofuran derivatives have been found to have significant inhibitory effects on the growth of various types of cancer cells

生化学分析

Biochemical Properties

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid and biomolecules are often characterized by binding affinities, which can be studied using techniques such as enzyme assays and molecular docking studies .

Cellular Effects

The effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of proteins involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme. Alternatively, 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid may activate a receptor by binding to it and inducing a conformational change that triggers downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies in vitro and in vivo have provided insights into the sustained effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies in animal models have identified threshold effects and dose-response relationships, providing valuable information for determining safe and effective dosages of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid .

Metabolic Pathways

5-Methoxy-3-methyl-benzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. The metabolic pathways of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid can influence its bioavailability, activity, and toxicity. Studies on metabolic flux and metabolite levels provide insights into the metabolic fate of this compound .

Transport and Distribution

The transport and distribution of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid within tissues can affect its efficacy and toxicity. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in biochemical research .

特性

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOHXOOAJNTFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368374 | |

| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81718-77-6 | |

| Record name | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)

![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)